molecular formula C14H21N3O B15113280 2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine

2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15113280
M. Wt: 247.34 g/mol
InChI Key: HURMITTZWNADPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2-methylpyrimidine, the core structure can be formed through cyclization reactions.

    Introduction of the Oxan-4-yl Group: This step may involve the use of oxirane or tetrahydrofuran under acidic or basic conditions to introduce the oxan-4-yl group.

    Addition of the Pyrrolidin-1-yl Group: The final step could involve the nucleophilic substitution reaction using pyrrolidine to attach the pyrrolidin-1-yl group to the pyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a suitable base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(oxan-4-yl)pyrimidine: Lacks the pyrrolidin-1-yl group.

    4-(Oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine: Lacks the methyl group.

    2-Methyl-6-(pyrrolidin-1-yl)pyrimidine: Lacks the oxan-4-yl group.

Uniqueness

2-Methyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yl)-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C14H21N3O/c1-11-15-13(12-4-8-18-9-5-12)10-14(16-11)17-6-2-3-7-17/h10,12H,2-9H2,1H3

InChI Key

HURMITTZWNADPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)C3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.